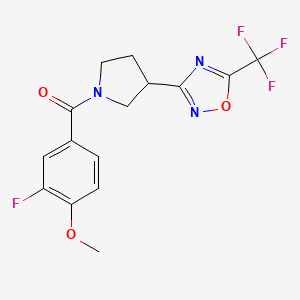
(3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13F4N3O3 and its molecular weight is 359.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-Fluoro-4-methoxyphenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has emerged as a significant subject of research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy in different therapeutic areas.
Chemical Structure and Properties
The molecular formula for this compound is C18H16F4N2O3, with a molecular weight of 384.3 g/mol . The structure includes a fluorinated aromatic ring and a pyrrolidine moiety, which are known to enhance biological activity through improved binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F4N2O3 |
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034273-05-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole core and subsequent functionalization with the pyrrolidine and methanone groups. Advanced synthetic techniques may be employed to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown high potency against various cancer cell lines:
- MCF-7 (Breast Cancer)
- Inhibition: Up to 90% at certain concentrations.
| Cell Line | Inhibition (%) |
|---|---|
| MCF-7 | 90.47 |
| HCT-116 | 81.58 |
| PC-3 | 84.32 |
These findings suggest that the incorporation of trifluoromethyl groups enhances the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that lead to apoptosis (programmed cell death).
- Molecular Docking Studies : Computational studies have indicated strong interactions between the compound and target proteins, which are crucial for its anticancer activity .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Anticancer Activity :
- Cytotoxicity Studies :
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O3/c1-24-11-3-2-8(6-10(11)16)13(23)22-5-4-9(7-22)12-20-14(25-21-12)15(17,18)19/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHAIVKTJNTUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














